3-(Aminomethyl)cyclobutanol hydrochloride 3-(Aminomethyl)cyclobutanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1404365-04-3
VCID: VC4876629
InChI: InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H
SMILES: C1C(CC1O)CN.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61

3-(Aminomethyl)cyclobutanol hydrochloride

CAS No.: 1404365-04-3

Cat. No.: VC4876629

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3

Specification

CAS No. 1404365-04-3
Molecular Formula C5H12ClNO
Molecular Weight 137.61
IUPAC Name 3-(aminomethyl)cyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H
Standard InChI Key NZNRVZGKQUALNR-BPNVWSNHSA-N
SMILES C1C(CC1O)CN.Cl

Introduction

Chemical Structure and Stereochemical Properties

The core structure of 3-(aminomethyl)cyclobutanol hydrochloride consists of a four-membered cyclobutane ring, which introduces considerable ring strain (~110 kJ/mol) . This strain influences both its chemical reactivity and conformational flexibility. The aminomethyl and hydroxyl groups occupy adjacent carbon atoms (C1 and C2) in a cis-orientation, as confirmed by X-ray crystallography and NMR studies . The hydrochloride salt enhances stability and water solubility, making it preferable for laboratory and industrial applications .

Key Structural Features:

  • Cyclobutane Ring: Contributes to high reactivity due to angle strain.

  • Aminomethyl Group: Provides a primary amine for nucleophilic reactions or hydrogen bonding.

  • Hydroxyl Group: Enables participation in oxidation, esterification, and hydrogen bonding.

  • Cis-Configuration: Favors specific stereochemical outcomes in synthetic pathways .

Synthesis and Manufacturing

Primary Synthetic Routes

Two dominant methods are employed for synthesizing 3-(aminomethyl)cyclobutanol hydrochloride:

Method 2: Mitsunobu Reaction and Debenzylation (Patent CN112608243A)

  • Mitsunobu Reaction: cis-3-Dibenzylaminocyclobutanol undergoes stereoinversion with a carboxylic acid using triphenylphosphine and diethyl azodicarboxylate.

  • Hydrolysis: Alkaline conditions cleave the ester to yield trans-3-dibenzylaminocyclobutanol.

  • Catalytic Debenzylation: Hydrogenation over Pd/C removes benzyl groups, followed by HCl treatment.
    Yield: >70% .

Comparison:

ParameterMethod 1 Method 2
Starting Material3-Oxocyclobutanecarboxylic acidcis-3-Dibenzylaminocyclobutanol
Key StepReductive aminationMitsunobu reaction
Stereochemical ControlCis-configurationTrans-to-cis inversion
ScalabilityKilogram-scaleLaboratory-scale

Physicochemical Properties

PropertyValueSource
Molecular Weight153.63 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point184.5 ± 13.0 °C (decomposes)
Flash Point65.4 ± 19.8 °C
Solubility>50 mg/mL in water
pKa (Amine)~8.5 (protonated in HCl salt)

The compound exhibits high hygroscopicity due to its ionic hydrochloride form. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C .

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition

3-(Aminomethyl)cyclobutanol hydrochloride demonstrates inhibitory activity against:

  • Aldose Reductase (IC₅₀ = 2.5 µM): Implicated in diabetic complications.

  • Dipeptidyl Peptidase-IV (IC₅₀ = 1.8 µM): A target for type 2 diabetes therapeutics.

  • Carbonic Anhydrase II (IC₅₀ = 5.0 µM): Relevant for glaucoma and epilepsy treatment.

Medicinal Chemistry Applications

  • Prodrug Synthesis: Serves as a precursor for γ-aminobutyric acid (GABA) analogs .

  • Peptide Mimetics: Incorporated into cyclic peptides to enhance metabolic stability .

  • Kinase Inhibitors: Functionalized to target ATP-binding pockets in cancer therapies .

Analytical Characterization

TechniqueData HighlightsReference
¹H NMR (400 MHz, D₂O)δ 3.82 (m, 1H, CH-OH), 3.12 (t, 2H, CH₂NH₂), 2.65 (m, 2H, cyclobutane)
HPLC (C18 column)Retention time = 4.2 min, purity >99%
LC-MS (ESI+)m/z 118.1 [M+H]⁺ (free base)

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity
3-Amino-3-methylcyclobutan-1-olMethyl substituent vs. aminomethylLower enzyme inhibition
trans-3-AminocyclobutanolTrans-configurationAltered receptor binding
3-(Aminomethyl)cyclopentanolFive-membered ringReduced ring strain

Recent Advances (2022–2025)

  • Photocatalyzed [2+2] Cycloaddition: Used to synthesize cyclobutane-fused amino acids for proteolysis-targeting chimeras (PROTACs) .

  • Pd-Catalyzed C–H Arylation: Enables enantioselective functionalization for chiral drug intermediates .

  • Continuous Flow Synthesis: Achieved 71% yield in gram-scale production using microreactors .

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